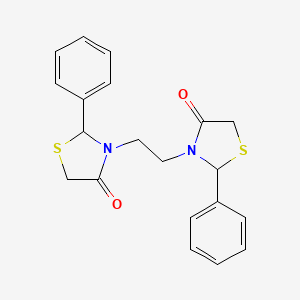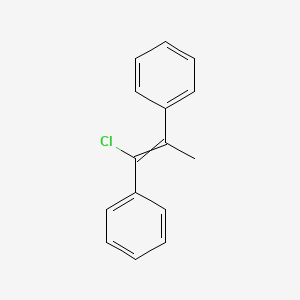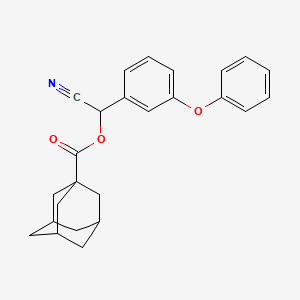
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane and phenoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis to obtain the desired ester . Another approach includes the direct radical functionalization of adamantane derivatives, which allows for the incorporation of various functional groups, including cyano and phenoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic and adamantane positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of (Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets. For example, the adamantane moiety can enhance the compound’s binding affinity and stability, while the cyano and phenoxyphenyl groups contribute to its specificity and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A simpler hydrocarbon with a similar cage-like structure, used in the synthesis of various derivatives.
Phenoxyphenyl derivatives: Compounds with similar aromatic structures, used in the development of pharmaceuticals and agrochemicals.
Uniqueness
(Cyano-(3-(phenoxy)phenyl)methyl) adamantane-1-carboxylate is unique due to its combination of the adamantane and phenoxyphenyl groups, which confer both stability and functional versatility. This makes it a valuable compound for a wide range of applications, from drug development to materials science.
Eigenschaften
CAS-Nummer |
93107-43-8 |
|---|---|
Molekularformel |
C25H25NO3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C25H25NO3/c26-16-23(20-5-4-8-22(12-20)28-21-6-2-1-3-7-21)29-24(27)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,23H,9-11,13-15H2 |
InChI-Schlüssel |
UVSUAZDNGGFQDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC(C#N)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)

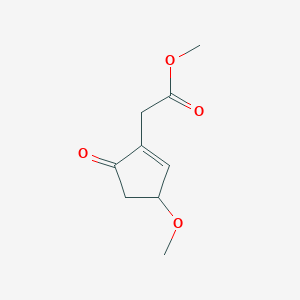
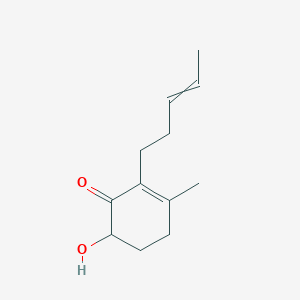
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
